3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one
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Description
3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C17H21ClN2O3 and its molecular weight is 336.82. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuropeptide Y Y2 Receptor Antagonists
Research has identified oxazolidin-2-one derivatives as potential neuropeptide Y Y2 receptor antagonists, which could play a role in treating human diseases such as obesity, mood disorders, and alcoholism. These antagonists have shown selectivity and brain penetration capabilities, making them suitable for pharmacological studies related to both brain and peripheral functions (Brothers et al., 2010).
Synthetic Organic Chemistry
Oxazolidin-2-ones have been utilized in various synthetic approaches, including as protective groups for 1,2-amino alcohols and chiral derivatives employed as chiral auxiliaries. They have been involved in the synthesis of a wide range of compounds, demonstrating their versatility and utility in organic chemistry (Cutugno et al., 2001).
Chiral Auxiliaries and Protective Groups
The oxazolidin-2-one framework serves as an important chiral auxiliary and protective group in the synthesis of enantiomerically pure compounds. Its utility in enhancing the stereochemical outcomes of reactions has been widely acknowledged, further highlighting its significance in the development of novel synthetic methodologies (Gibson et al., 1998).
Pharmacological Applications
While specific applications of "3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one" in pharmacology were not directly addressed, related compounds within the oxazolidin-2-one class have been explored for their biological activities. This includes studies on their roles as enzyme inhibitors, their potential antibacterial properties, and their use in the synthesis of bioactive molecules, suggesting a wide range of possible applications in drug discovery and development (Miller & Nguyen, 2004).
Properties
IUPAC Name |
3-[2-[3-(4-chlorophenyl)azepan-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c18-15-6-4-13(5-7-15)14-3-1-2-8-19(11-14)16(21)12-20-9-10-23-17(20)22/h4-7,14H,1-3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGKAOKEHWSUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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